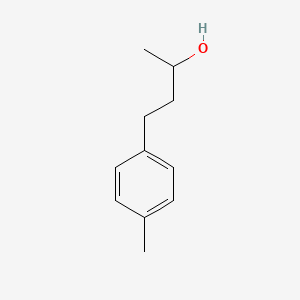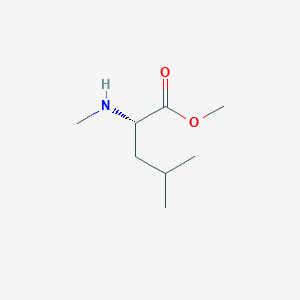
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is typically carried out under oil bath heating at temperatures ranging from 120-160°C for 16-20 hours . Another method involves using p-toluenesulfonic acid as a catalyst and reacting 2-aminopyridine with ethyl acrylate at 100°C for 24 hours .
Industrial Production Methods
Industrial production of ethyl 2-methyl-2-pyridin-4-ylpropanoate often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of ethyl 2-methyl-2-pyridin-4-ylpropanoate involves its interaction with specific molecular targets. It can inhibit the systemic release of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and high mobility group protein B1 (HMGB1), which are involved in the body’s inflammatory response . This inhibition can lead to reduced inflammation and tissue protection in various disease models.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate can be compared with other pyridine derivatives, such as:
2-Pyridone: Known for its applications in biology, natural compounds, dyes, and fluorescent materials.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Exhibits anti-fibrotic activities and is used in medicinal chemistry.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
ethyl 2-methyl-2-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
GNBAQYKNPPDXNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N,4'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B8737716.png)


![Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]-](/img/structure/B8737732.png)
![1-[4-(3-Bromopropoxy)phenyl]acetone](/img/structure/B8737744.png)




![4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8737769.png)
![1,5-Dioxaspiro[5.5]undecan-3-one](/img/structure/B8737772.png)

